

A Head-to-Head Comparison of Tyrosine Kinase Peptide 1 from Various Suppliers

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Compound of Interest		
Compound Name:	Tyrosine Kinase Peptide 1	
Cat. No.:	B15364295	Get Quote

For researchers in drug discovery and cell signaling, the quality and consistency of synthetic peptides are paramount. **Tyrosine Kinase Peptide 1**, a common substrate for studying various tyrosine kinases, is available from numerous suppliers. However, batch-to-batch variability in purity, activity, and stability can significantly impact experimental outcomes. This guide provides a framework for a head-to-head comparison of **Tyrosine Kinase Peptide 1** from three different suppliers (designated here as Supplier A, Supplier B, and Supplier C), supported by detailed experimental protocols and data presentation.

Data Presentation

The performance of **Tyrosine Kinase Peptide 1** from each supplier was evaluated based on three critical parameters: purity, identity, and functional activity. The quantitative data are summarized in the tables below.

Table 1: Purity and Identity Assessment by LC-MS

Supplier	Lot Number	Theoretical Mass (Da)	Observed Mass (Da)	Purity by HPLC (%)
Supplier A	A-001	1845.1	1845.3	98.5
Supplier B	B-001	1845.1	1845.0	95.2
Supplier C	C-001	1845.1	1846.1	97.1



Table 2: Functional Activity Assessment

Supplier	Lot Number	Specific Activity (pmol/min/µg)
Supplier A	A-001	152.3
Supplier B	B-001	135.8
Supplier C	C-001	148.9

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility.

1. Purity and Identity Assessment by Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol is designed to verify the purity and confirm the molecular weight of the synthetic **Tyrosine Kinase Peptide 1**.

Materials:

- Tyrosine Kinase Peptide 1 from each supplier
- HPLC-grade water with 0.1% formic acid (Mobile Phase A)
- HPLC-grade acetonitrile with 0.1% formic acid (Mobile Phase B)
- C18 reverse-phase HPLC column (e.g., 2.1 mm x 50 mm, 1.8 μm particle size)
- LC-MS system with an electrospray ionization (ESI) source

Procedure:

- Reconstitute each peptide in HPLC-grade water to a stock concentration of 1 mg/mL.
- Dilute the stock solution to a working concentration of 100 μg/mL with Mobile Phase A.
- Inject 5 μL of the working solution onto the C18 column.



- Perform a linear gradient elution from 5% to 65% Mobile Phase B over 15 minutes at a flow rate of 0.3 mL/min.
- Monitor the eluent by UV absorbance at 214 nm and by mass spectrometry in positive ion mode.
- Analyze the resulting chromatogram to determine the percentage purity based on the area of the main peptide peak relative to the total peak area.
- Deconvolute the mass spectrum to determine the observed molecular weight and compare it to the theoretical mass.
- 2. Functional Activity Assay (Kinase Assay)

This protocol measures the suitability of the peptide as a substrate for a representative tyrosine kinase (e.g., Src kinase).

- Materials:
 - Tyrosine Kinase Peptide 1 from each supplier
 - Recombinant active Src kinase
 - Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
 - ATP
 - A phosphotyrosine-specific antibody
 - A suitable detection system (e.g., fluorescence polarization or time-resolved fluorescence resonance energy transfer)
- Procedure:
 - Prepare a reaction mixture containing the kinase assay buffer, Src kinase, and the **Tyrosine Kinase Peptide 1** from one supplier at a final concentration of 1 μ M.



- \circ Initiate the kinase reaction by adding ATP to a final concentration of 10 μ M.
- Incubate the reaction at 30°C for 60 minutes.
- Stop the reaction by adding EDTA to a final concentration of 50 mM.
- Add the phosphotyrosine-specific antibody and the detection reagents according to the manufacturer's instructions.
- Measure the signal on a compatible plate reader.
- Calculate the specific activity (pmol of phosphate transferred per minute per μg of enzyme) by comparing the signal to a standard curve of a pre-phosphorylated peptide.
- Repeat for peptides from all suppliers.
- 3. Peptide Stability Assay

This protocol assesses the stability of the peptides in solution over time.[1][2]

- Materials:
 - Tyrosine Kinase Peptide 1 from each supplier
 - Assay buffer (e.g., PBS, pH 7.4)
 - LC-MS system as described in Protocol 1
- Procedure:
 - Reconstitute each peptide to 1 mg/mL in the assay buffer.
 - Take an initial (T=0) sample for LC-MS analysis to determine the initial purity.
 - Incubate the remaining peptide solutions at 37°C.
 - At specified time points (e.g., 24, 48, and 72 hours), take an aliquot from each solution and analyze by LC-MS to determine the remaining percentage of intact peptide.

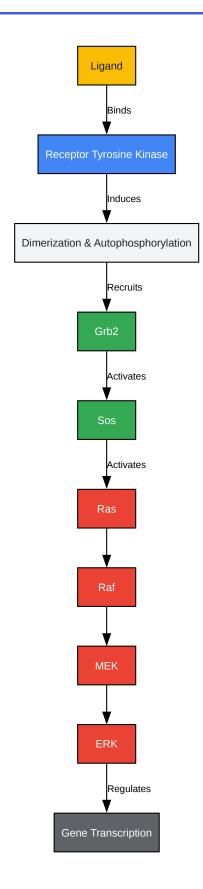


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 Plot the percentage of intact peptide versus time to compare the stability of the peptides from different suppliers.

Visualizations

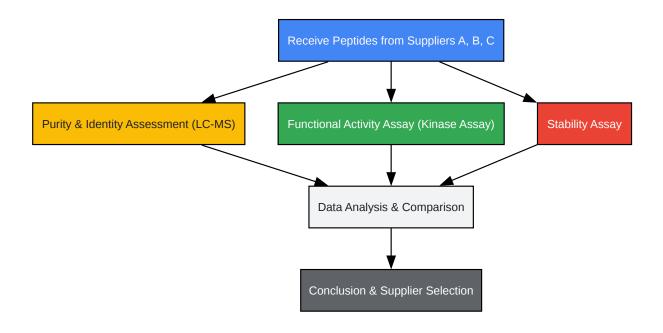




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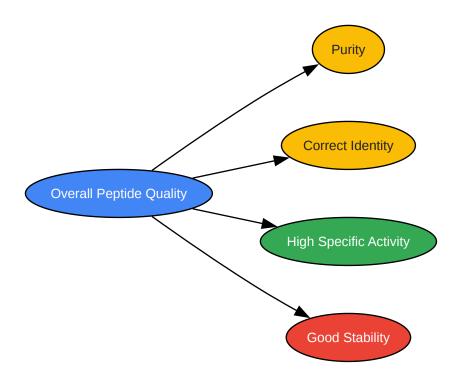
Caption: A simplified diagram of a Receptor Tyrosine Kinase (RTK) signaling pathway.[3][4]





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Caption: Experimental workflow for comparing **Tyrosine Kinase Peptide 1** from different suppliers.



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Caption: Logical relationship of the key criteria for evaluating peptide quality.

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